Product packaging for Ethyl 3-oxo-2-phenylbutanoate(Cat. No.:CAS No. 5413-05-8)

Ethyl 3-oxo-2-phenylbutanoate

Cat. No.: B3029130
CAS No.: 5413-05-8
M. Wt: 206.24 g/mol
InChI Key: PWRUKIPYVGHRFL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol, this β-keto ester serves as a versatile precursor and building block in organic synthesis . Its structure, featuring reactive ketone and ester functional groups on the same carbon atom, allows it to participate in a wide array of chemical transformations, including metal-free arylations using diaryliodonium salts and copper-catalyzed cross-coupling reactions with aryl halides . Researchers utilize this compound in the synthesis of more complex molecular architectures, such as pharmaceutical intermediates and specialized organic molecules . It is important for researchers to note that this substance, also known as Ethyl alpha-phenylacetoacetate (EAPA), is classified as a Category 1 drug precursor under European Union regulations due to its potential application in the illicit manufacture of controlled substances . All handling and transactions must comply with international trade controls and legal frameworks designed to prevent diversion. This product is intended for laboratory research purposes only. It is not certified for human or veterinary diagnostic or therapeutic use and must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B3029130 Ethyl 3-oxo-2-phenylbutanoate CAS No. 5413-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRUKIPYVGHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-05-8
Record name Ethyl α-acetylbenzeneacetate
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Record name Ethyl acetylphenylacetate
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Record name Ethyl acetylphenylacetate
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Synthetic Methodologies for Ethyl 3 Oxo 2 Phenylbutanoate

Classical Condensation and Esterification Approaches

Classical methods remain fundamental in organic synthesis, often utilizing readily available starting materials.

The reaction between ethyl acetoacetate (B1235776) and benzaldehyde (B42025) is a classic example of a Knoevenagel condensation, typically followed by subsequent reaction steps to achieve the desired product structure. The initial condensation involves the reaction of an active methylene (B1212753) compound, ethyl acetoacetate, with a carbonyl compound, benzaldehyde, usually in the presence of a basic catalyst like piperidine (B6355638) or an amine. This reaction leads to an α,β-unsaturated product. For instance, a one-pot reaction involving ethyl acetoacetate, benzaldehyde, and malononitrile (B47326) in refluxing ethanol (B145695) can yield complex derivatives like ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate. While not directly yielding Ethyl 3-oxo-2-phenylbutanoate, this demonstrates the core reactivity between the principal starting materials.

The esterification or, more accurately, the Claisen condensation reaction between a ketone and an ester can be used to form β-keto esters. A method involving the reaction of acetophenone (B1666503) with ethyl acetate (B1210297) under acidic catalysis and heat has been reported for the synthesis of the structural isomer, Ethyl 3-oxo-4-phenylbutanoate. blogspot.com In this procedure, the reaction mixture is heated under reflux, and the resulting product is purified by distillation. blogspot.com However, this specific route is documented for the synthesis of the C4-phenylated isomer, not this compound. The standard Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester, such as the synthesis of ethyl acetoacetate from ethyl acetate. libretexts.orgrsc.org

Reaction of Ethyl Acetoacetate with Benzaldehyde

Advanced Arylation Strategies

Modern synthetic chemistry offers sophisticated methods for creating carbon-carbon bonds, particularly for introducing aryl groups.

A significant advancement in the synthesis of this compound is the metal-free arylation of ethyl acetoacetate using hypervalent diaryliodonium salts. libretexts.orgwisconsin.edu This method provides a clean and mild protocol, avoiding the cost and toxicity associated with organometallic chemistry. wisconsin.edu The reaction proceeds by treating ethyl acetoacetate with a diaryliodonium salt. The reaction's success is influenced by the electronic properties of the aryl groups on the iodonium (B1229267) salt. Symmetrical salts with electron-deficient rings tend to give excellent yields in shorter reaction times due to the enhanced electrophilicity of the iodine center. wisconsin.edu In contrast, salts with electron-rich groups, such as 4-methoxy substituents, may show reduced reactivity. wisconsin.edu This methodology has proven effective for producing a variety of 2-aryl ethyl acetoacetate derivatives. lookchem.com

Table 1: Metal-Free Arylation of Ethyl Acetoacetate with Various Symmetrical Diaryliodonium Salts wisconsin.edu

EntryDiaryliodonium SaltProductYield (%)
1Diphenyliodonium triflateThis compound53
2Bis(4-fluorophenyl)iodonium triflateEthyl 2-(4-fluorophenyl)-3-oxobutanoate96
3Bis(4-chlorophenyl)iodonium triflateEthyl 2-(4-chlorophenyl)-3-oxobutanoate71
4Bis(4-nitrophenyl)iodonium triflateEthyl 2-(4-nitrophenyl)-3-oxobutanoate>99
5Dimesityliodonium triflateEthyl 2-mesityl-3-oxobutanoate30

Transition metal catalysis provides powerful and versatile tools for the arylation of enolates derived from β-dicarbonyl compounds like ethyl acetoacetate.

Copper-Catalyzed Arylation : An inexpensive and operationally simple catalyst system using copper(I) iodide (CuI) with a ligand such as N-methylglycine has been developed for the cross-coupling of aryl halides with ethyl acetoacetate. google.com This reaction can be applied to both aryl iodides and bromides. While this specific system was reported to yield α-arylated esters as major products after a deacylation step, it highlights the utility of copper in catalyzing the initial C-C bond formation between the aryl halide and ethyl acetoacetate. google.com Historically, copper-catalyzed arylations of ethyl acetoacetate were effective primarily with aryl halides containing an ortho-carboxylate group, which assists in the reaction.

Palladium-Catalyzed Arylation : Palladium catalysts are highly effective for enolate arylation. Research has shown that coupling ethyl acetoacetate with aryl halides in the presence of a palladium acetate catalyst, a bulky and electron-rich phosphine (B1218219) ligand (like tri-tert-butylphosphine), and a base such as potassium phosphate (B84403) (K3PO4) can occur. Interestingly, under these conditions, the initially formed 2-arylacetoacetate ester often undergoes deacylation (a retro-Claisen type reaction) to yield 2-arylacetic acid esters directly.

Nickel-Catalyzed Arylation : Nickel catalysis has also emerged as a viable method. Nickel-based systems, often employing specific ligands like DalPhos, have been developed for the mono-α-arylation of carbonyl compounds, including feedstock substrates like ethyl acetate, using a soluble organic base.

Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts

Grignard Reaction-Based Syntheses

Grignard reagents are a cornerstone of C-C bond formation. A plausible, albeit multi-step, synthesis of this compound can be designed using a Grignard reaction. Since ethyl acetoacetate possesses two electrophilic sites (a ketone and an ester) that can react with a Grignard reagent, a protecting group strategy is necessary.

A typical sequence would involve:

Protection of the Ketone : The more reactive ketone carbonyl in ethyl acetoacetate is first protected, for example, by reacting it with ethylene (B1197577) glycol to form a cyclic ketal.

Grignard Reaction with the Ester : The resulting compound, with its protected ketone, is then reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). This reagent would attack the ester carbonyl. However, a more controlled approach for synthesizing a β-keto ester involves reacting a Grignard reagent with an acylating agent like ethyl oxalyl chloride. For the target compound, a different strategy is needed. A more direct route involves the acylation of the enolate of ethyl phenylacetate (B1230308) with an acetylating agent.

Deprotection : The final step involves the removal of the protecting group under acidic conditions to regenerate the ketone, yielding the final product.

Alternatively, related γ-keto esters can be prepared by the Grignard replacement of a pyrazole (B372694) moiety from 4-(N-pyrazolyl)-4-oxoalkanoic esters.

Alternative Precursor-Based Routes

Beyond classical condensation reactions, alternative strategies for synthesizing this compound have been investigated. These methods rely on building the carbon skeleton from different precursor molecules, offering flexibility in starting material selection and potentially different impurity profiles. nih.govresearchgate.net Research into these pathways is driven by the compound's role as a potential precursor in the synthesis of other chemical substances. nih.govresearchgate.net

One synthetic approach employs phenylacetyl chloride as a key starting material. This method leverages the reactivity of the acid chloride for acylation reactions. A relevant strategy involves the reaction of phenylacetyl chloride with a malonate derivative. thieme-connect.comchemicalbook.com For instance, a similar structure, ethyl 2-ethyl-3-oxo-4-phenylbutyrate, is synthesized in high yield through the reaction of the potassium salt of ethyl 2-ethylmalonate with phenylacetyl chloride. thieme-connect.com

In a comparable pathway to obtain the 2-phenyl isomer, phenylacetyl chloride can be reacted with a suitable malonate equivalent, such as the magnesium salt of monoethyl malonate, followed by controlled acidic workup to induce decarboxylation. Another documented route, which yields the isomeric ethyl 3-oxo-4-phenylbutanoate, involves reacting phenylacetyl chloride with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) in the presence of pyridine, followed by refluxing with ethanol. chemicalbook.com This highlights the versatility of phenylacetyl chloride in building β-keto ester structures, where the choice of the nucleophilic partner is crucial in determining the final product's regiochemistry.

Table 1: Illustrative Reagents for Synthesis via Phenylacetyl Chloride

Role Reagent CAS Number
Phenylacetylating AgentPhenylacetyl chloride103-80-0
Nucleophilic Partner2,2-Dimethyl-1,3-dioxane-4,6-dione2033-24-1
Base/CatalystPyridine110-86-1
SolventDichloromethane (CH2Cl2)75-09-2
Esterifying AgentEthanol64-17-5

Monoethyl monopotassium malonate (potassium ethyl malonate) serves as a valuable C2-synthon in organic synthesis, particularly in reactions where a single ester group is desired in the final product after decarboxylation. The preparation of this salt is well-established and typically involves the partial hydrolysis of diethyl malonate with potassium hydroxide (B78521) in ethanol. orgsyn.org The resulting potassium salt precipitates and can be isolated in good yield. orgsyn.org

While the reaction of monoethyl monopotassium malonate with phenacyl chloride is a known route to the isomeric ethyl 3-oxo-4-phenylbutanoate, obtaining the 2-phenyl isomer requires a different strategy. lookchem.comchemicalbook.com A plausible, though multi-step, pathway would involve the acylation of monoethyl monopotassium malonate. For example, acylation with acetyl chloride would yield an intermediate that, upon subsequent phenylation at the α-position and decarboxylation, could lead to this compound. The reactivity of the malonate salt allows it to act as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The conditions for such reactions must be carefully controlled to manage side reactions and optimize the yield of the desired acylated product before subsequent transformations.

Table 2: Reagents for the Preparation and Use of Monoethyl Monopotassium Malonate

Process Role Reagent CAS Number
Salt PreparationStarting MaterialDiethyl malonate105-53-3
Salt PreparationBasePotassium hydroxide1310-58-3
Salt PreparationSolventEthanol64-17-5
AcylationNucleophileMonoethyl monopotassium malonate6148-64-7
AcylationElectrophileAcetyl chloride75-36-5

Reaction Mechanisms and Pathways of Ethyl 3 Oxo 2 Phenylbutanoate

Mechanistic Studies of Carbonyl Reductions

The carbonyl group in ethyl 3-oxo-2-phenylbutanoate is a primary site of reactivity, readily undergoing reduction to form alcohol derivatives. The specific nature of the product is highly dependent on the reducing agent and reaction conditions employed. For instance, the use of powerful reducing agents like lithium aluminum hydride can lead to the reduction of the ketone to a secondary alcohol, though careful stoichiometric control is necessary to prevent the over-reduction of the ester group.

Hydride Transfer Mechanisms in Biocatalysis

Biocatalytic reductions offer a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of carbonyl compounds to alcohols. tudelft.nlfrontiersin.org The catalytic mechanism involves the binding of the carbonyl compound and a nicotinamide (B372718) cofactor (NADH or NADPH) to the enzyme's active site. frontiersin.org This is followed by a hydride transfer from the cofactor to the carbonyl carbon, resulting in the formation of the corresponding alcohol. tudelft.nlfrontiersin.org

The stereochemical outcome of the reduction is determined by the specific ADH used. Hydride transfer can occur from either the re- or si-face of the prochiral ketone, leading to the formation of (S)- or (R)-alcohols, respectively. frontiersin.org This high degree of stereoselectivity is a key advantage of biocatalysis. While direct studies on this compound are not extensively detailed in the provided results, the principles of ADH-catalyzed reductions are well-established for structurally similar β-keto esters. nih.gov For example, microbial reductases have been successfully used for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to produce chiral alcohols with high enantiomeric excess.

Catalytic Roles in Keto Group Transformations

The keto group of this compound is central to its role as a precursor in various synthetic pathways. The reduction of this group is a critical step in the synthesis of valuable chiral intermediates. For instance, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, a structural isomer, is a key step in producing (R)-2-hydroxy-4-phenylbutyrate ethyl ester, an essential intermediate for angiotensin-converting enzyme (ACE) inhibitors. nih.gov This transformation is often achieved using carbonyl reductases, which require a cofactor like NADPH for the hydride transfer. nih.gov

Elucidation of Condensation Reaction Mechanisms

Condensation reactions are another cornerstone of the reactivity of this compound, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

Enolate Formation and Nucleophilic Attack

The presence of protons on the carbon alpha to the carbonyl group allows for the formation of an enolate ion in the presence of a base. masterorganicchemistry.com This enolate is a powerful nucleophile, capable of attacking various electrophiles. masterorganicchemistry.com The negative charge of the enolate is stabilized by delocalization onto the oxygen atom of the carbonyl group through resonance. masterorganicchemistry.com In the context of this compound, enolate formation is the initial step in many condensation reactions. This enolate can then participate in a nucleophilic attack on another molecule, such as an aldehyde, to form a new carbon-carbon bond.

Claisen-like Condensation Pathways

The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.com While this compound is itself a β-keto ester, it can participate in "crossed" Claisen condensations with other esters. masterorganicchemistry.com The mechanism involves the deprotonation of the α-carbon of one ester to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the second ester. masterorganicchemistry.com This is followed by the elimination of an alkoxide group to yield the β-keto ester product. masterorganicchemistry.com For example, a synthetic route to ethyl 2,3-diphenylbutanoate involves the Claisen condensation of ethyl phenylacetate (B1230308) with another carbonyl compound in the presence of sodium ethoxide. smolecule.com

Investigation of Substitution Reaction Mechanisms

The ester group in this compound can undergo nucleophilic substitution reactions, allowing for the modification of this functional group. One common substitution reaction is transesterification, where the ethyl group of the ester is exchanged for another alkyl group. This reaction is typically acid-catalyzed and involves the nucleophilic attack of an alcohol on the ester carbonyl. For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid results in the formation of mthis compound.

Furthermore, the entire ester group can be substituted. For instance, the reaction with nucleophilic amines can lead to decomposition promoted by the base. dtic.mil Research on a related compound, ethyl 4-bromo-3-oxo-2-phenylbutanoate, shows that the bromine atom can be substituted by nucleophiles like hydroxide (B78521) ions or amines. smolecule.com While not a direct reaction of this compound, it highlights the potential for substitution reactions on derivatives of this compound.

Below is a summary of key reactions involving this compound and related compounds, detailing the reagents, conditions, and resulting products.

Reaction TypeStarting MaterialReagents/ConditionsProductYield (%)Reference(s)
TransesterificationThis compoundMethanol, H₂SO₄, 60°C, 3 hMthis compound89
Acidic HydrolysisThis compound6M HCl, reflux, 8 h3-Oxo-2-phenylbutanoic acid-
ArylationEthyl acetoacetate (B1235776)Hypervalent diaryliodonium salts, CDCl₃This compound~53
CondensationHydrocinnamic acidDiethyl oxalateThis compound precursor-
ReductionThis compoundSodium borohydride (B1222165) or lithium aluminum hydrideAlcohol derivatives-
CondensationEthyl acetoacetatePhenylhydrazine (B124118), ethanol (B145695), refluxEthyl 3-oxo-2-(phenylhydrazono)butanoate-
Claisen-like CondensationEthyl acetoacetate derivativesBenzaldehyde (B42025), piperidine (B6355638) catalysis, 80–100°CEthyl 3-oxo-4-phenylbutanoate-
SubstitutionEthyl 4-bromo-3-oxo-2-phenylbutanoateHydroxide ions or aminesEthyl 4-hydroxy-3-oxo-2-phenylbutanoate or ethyl 4-amino-3-oxo-2-phenylbutanoate- smolecule.com
Claisen CondensationEthyl phenylacetateCarbonyl compound, sodium ethoxideEthyl 2,3-diphenylbutanoate- smolecule.com

Oxidative Transformation Mechanisms

The oxidative transformation of this compound can proceed through several pathways, largely influenced by the oxidizing agent and reaction conditions. While specific studies on this molecule are limited, the mechanisms can be inferred from the well-established chemistry of β-keto esters.

One potential pathway involves the oxidative cleavage of the carbon-carbon bond. This type of reaction is known for β-keto esters and can be achieved using various oxidizing agents. For instance, ozonolysis of the enol form of a β-keto ester would lead to the cleavage of the double bond, yielding smaller carbonyl compounds. researchgate.net The enol form of this compound is in equilibrium with its keto form, and its presence allows for reactions typical of alkenes.

Another oxidative pathway is the acid-catalyzed oxidation with peroxy acids, such as peracetic acid. libretexts.org The proposed mechanism for the oxidation of a related compound, ethyl acetoacetate, involves the epoxidation of the enol form as the rate-determining step. libretexts.org This is followed by the cleavage of the resulting α-keto epoxide, which can lead to a variety of products including acids and smaller esters. libretexts.org For substituted phenylacetoacetates, the reaction rate is influenced by the nature of the substituents on the phenyl ring. libretexts.org

Furthermore, manganese-based reagents can be employed for oxidative transformations. Manganese(III) acetate (B1210297) is known to facilitate the oxidative free-radical cyclization of unsaturated β-keto esters. While this compound is not unsaturated in the typical sense for this specific reaction, the principle of oxidation via manganese species is relevant. More contemporary methods utilize manganese catalysts with molecular oxygen and visible light for the oxidative cleavage of alkenes, a process that could potentially be adapted for the enol tautomer of this compound. mcat-review.org

Thermal Decomposition Pathways and Byproduct Formation

The thermal decomposition of this compound is highly dependent on the pH of the medium, leading to different primary products through distinct mechanistic pathways.

Acid-Catalyzed Decarboxylation and Keto-Enol Tautomerism

Under acidic conditions and heat, this compound undergoes hydrolysis of the ester group to form the corresponding β-keto acid, 3-oxo-2-phenylbutanoic acid. aklectures.comnih.gov This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield phenylacetone (B166967) (P2P). nih.govresearchgate.net

The mechanism of decarboxylation is facilitated by the formation of a cyclic, six-membered transition state involving the enol tautomer of the β-keto acid. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The keto-enol tautomerism is a critical equilibrium in this process. researchgate.net The enol form allows for the transfer of the acidic proton to the β-keto group, which promotes the elimination of carbon dioxide through a concerted pericyclic reaction. libretexts.orgmasterorganicchemistry.com The resulting enol of phenylacetone then tautomerizes to the more stable keto form. mcat-review.org

Table 1: Influence of Solvent on Keto-Enol Tautomerism of Acetoacetic Acid

Solvent% Enol Tautomer
CCl₄49%
D₂O<2%
Data sourced from a study on acetoacetic acid, a related β-keto acid, demonstrating the significant effect of solvent polarity on the keto-enol equilibrium. masterorganicchemistry.com

Base-Catalyzed Saponification and Decarboxylation

In the presence of a base, such as sodium hydroxide, and heat, the primary reaction is the saponification of the ester group. nih.gov This involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the ethoxide ion yields 3-oxo-2-phenylbutanoic acid, which is immediately deprotonated by the base to form the corresponding carboxylate salt. masterorganicchemistry.com

Unlike the acid-catalyzed pathway, the subsequent decarboxylation under basic conditions is less efficient for producing phenylacetone. nih.gov Instead, the major product is phenylacetic acid. nih.govresearchgate.net This suggests that under basic conditions, a different fragmentation pathway, possibly involving cleavage of the bond between the α-carbon and the acetyl group, is favored over the decarboxylation that leads to P2P.

Formation of Phenylacetone (P2P) and Phenylacetylcarbinol

The formation of phenylacetone (P2P) is a significant outcome of the thermal decomposition of this compound, particularly under acidic conditions. nih.govresearchgate.net Studies have shown that heating this compound with an acid like HCl can yield P2P in significant amounts.

An important byproduct of this reaction is phenylacetylcarbinol. nih.govresearchgate.net The formation of phenylacetylcarbinol from this compound under these conditions has been documented. nih.govresearchgate.net Phenylacetylcarbinol itself is a known precursor in the synthesis of other compounds. researchgate.netgoogle.comvu.edu.au

Table 2: Product Distribution from Thermal Decomposition of this compound

ConditionTemperatureTimeP2P YieldMajor Byproduct
1M HCl100°C2 h74%Phenylacetylcarbinol (12%)
1M NaOH80°C3 h38%Phenylacetic acid (55%)
This data highlights the significant influence of pH on the reaction outcome.

Deoxygenative α-Alkylation and α-Arylation Mechanisms

The α-carbon of this compound, situated between two carbonyl groups, is acidic and can be readily deprotonated by a suitable base to form an enolate. mcat-review.org This enolate is a potent nucleophile and can participate in alkylation and arylation reactions.

The term "deoxygenative" in this context implies a subsequent removal of one or both of the carbonyl oxygen atoms. A typical sequence would involve the α-alkylation or α-arylation of the β-keto ester, followed by reactions to reduce the keto group.

The initial alkylation or arylation proceeds via the attack of the enolate on an electrophile, such as an alkyl halide or an aryl halide (the latter often requiring a metal catalyst). This forms a new carbon-carbon bond at the α-position.

Subsequent deoxygenation of the keto group can be achieved through various reductive methods. For instance, a Clemmensen or Wolff-Kishner reduction could be employed to reduce the ketone to a methylene (B1212753) group, although the conditions for these reactions might also affect the ester group. A more targeted approach could involve the conversion of the ketone to a thioketal, followed by hydrogenolysis with Raney nickel (Mozingo reduction).

Palladium-catalyzed reactions of allylic esters of β-keto acids provide a pathway that combines decarboxylation with the formation of a new bond. nih.gov While not a direct deoxygenative alkylation in the traditional sense, these reactions showcase advanced methods for modifying the core structure of β-keto esters. nih.gov

Advanced Catalysis in Transformations of Ethyl 3 Oxo 2 Phenylbutanoate

Organocatalysis and Base-Catalyzed Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of ethyl 3-oxo-2-phenylbutanoate, organocatalysts, particularly those based on (thio)ureas, have been employed in reactions such as the addition of formaldehyde (B43269) tert-butylhydrazone. researchgate.net These reactions benefit from the hydrogen-bonding capabilities of the organocatalyst. researchgate.net The use of room temperature ionic liquids as co-solvents can further enhance the catalyst's activity and selectivity, even at lower temperatures. researchgate.net

Base-catalyzed reactions are fundamental in the transformation of this compound. Common bases like sodium ethoxide are used to facilitate condensation reactions, such as the reaction with benzaldehyde (B42025), leading to the formation of new carbon-carbon bonds. These reactions are typically carried out under reflux conditions in a suitable solvent like ethanol (B145695). Stronger bases, such as potassium tert-butoxide (tBuOK), have also been shown to be effective, particularly in arylation reactions. nih.gov The choice of base can significantly influence the reaction's yield and reproducibility. nih.gov

A notable base-catalyzed transformation is the autoxidation of this compound, which can lead to the formation of acetophenone (B1666503) as a major product. acs.org

Table 1: Examples of Organocatalytic and Base-Catalyzed Reactions of this compound
Reaction TypeCatalyst/BaseReactantProductKey FindingsReference
Addition(Thio)urea organocatalystFormaldehyde tert-butylhydrazoneCorresponding addition productRoom temperature ionic liquids can improve catalyst performance. researchgate.net
CondensationSodium ethoxideBenzaldehydeEthyl 2-phenyl-3-(phenylmethylene)butanoateReaction proceeds under reflux in ethanol.
ArylationPotassium tert-butoxide (tBuOK)Hypervalent diaryliodonium saltsArylated this compound derivativestBuOK provides good and reproducible yields. nih.gov
AutoxidationBase-catalyzedOxygenAcetophenoneA major product of the autoxidation process. acs.org

Metal-Catalyzed Reactions

Metal catalysts, both homogeneous and heterogeneous, play a crucial role in the transformations of this compound, particularly in asymmetric hydrogenation reactions to produce enantiomerically enriched products.

Homogeneous catalysts, such as rhodium-diphosphine complexes, are effective for the asymmetric hydrogenation of this compound. smolecule.com These catalysts, where the metal center and ligands are dissolved in the reaction medium, can achieve high enantioselectivity. smolecule.com The development of C2-symmetric chelating bisphosphine ligands like DIOP and P-chiral bisphosphine ligands such as DIPAMP were significant breakthroughs in asymmetric hydrogenation, demonstrating the importance of ligand design for achieving high enantiomeric excess. The ligand structure, whether a monophosphine like PPh₃ or a diphosphine like dppe, can significantly alter the regioselectivity and diastereoselectivity of Rh(I)-catalyzed reactions. nih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst recovery and reusability. acs.org For the asymmetric hydrogenation of this compound, platinum-based catalysts are widely studied.

Pt/Al₂O₃-Cinchona Systems: Platinum supported on alumina (B75360) (Pt/Al₂O₃) and modified with cinchona alkaloids is a classic example of a heterogeneous catalyst system for the enantioselective reduction of α-ketoesters like this compound. smolecule.comdeepdyve.comacs.org The cinchona alkaloid acts as a chiral modifier, adsorbing onto the platinum surface to create a chiral environment that directs the hydrogenation to produce one enantiomer preferentially. acs.orgacs.org The enantioselectivity of these systems is influenced by factors such as the solvent's dielectric constant and the properties of the support material. researchgate.net

Carbon Nanocomposites: Carbon-based materials, including carbon nanotubes and alumina-carbon composites, have emerged as effective supports for platinum catalysts in the asymmetric hydrogenation of this compound. acs.orgresearchgate.netrsc.org Platinum nanoparticles supported on alumina-carbon composites have shown high conversion efficiency and optical selectivity. researchgate.net The alumina component can stabilize the mesostructure of the carbon support and influence the electronic properties of the platinum nanoparticles, leading to enhanced catalytic performance. acs.org Encapsulating platinum nanoparticles within carbon nanotubes is another strategy to create stable and efficient catalysts. acs.org

Table 2: Metal-Catalyzed Hydrogenation of this compound
Catalyst SystemCatalyst TypeKey FeaturesReference
Rh-DiphosphineHomogeneousEffective for asymmetric hydrogenation, high enantioselectivity achievable. Ligand structure is critical for selectivity. smolecule.comnih.gov
Pt/Al₂O₃-CinchonaHeterogeneousClassic system for enantioselective reduction of α-ketoesters. Cinchona alkaloids act as chiral modifiers. smolecule.comdeepdyve.comacs.org
Pt/Carbon NanocompositesHeterogeneousHigh conversion and selectivity. The support material influences catalyst performance. acs.orgresearchgate.netrsc.org

Homogeneous Catalysis (e.g., Rh-Diphosphine)

Biocatalytic Transformations

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. The reduction of the keto group in this compound to a hydroxyl group is a prominent example of a biocatalytic transformation.

The microbial reduction of this compound is a key method for producing enantiomerically pure ethyl 2-hydroxy-4-phenylbutanoate, a valuable chiral building block for synthesizing angiotensin-converting enzyme (ACE) inhibitors. jiangnan.edu.cnjiangnan.edu.cn This asymmetric reduction is catalyzed by carbonyl reductases present in various microorganisms. cdnsciencepub.com

A variety of microorganisms have been screened and utilized for the enantioselective reduction of this compound.

Saccharomyces cerevisiae (Baker's Yeast): Saccharomyces cerevisiae is a commonly used biocatalyst for the reduction of keto esters. smolecule.com It contains dehydrogenases that can reduce ethyl 2-oxo-4-phenylbutyrate to the corresponding (R)- or (S)-hydroxy ester, with the enantioselectivity being influenced by the specific dehydrogenase and reaction conditions. jiangnan.edu.cn Immobilization of S. cerevisiae cells, for instance in calcium alginate beads, can improve the chemical yield and enantioselectivity of the reduction. acs.orgresearchgate.net The use of ionic liquids as reaction media can also affect the enantioselectivity, sometimes reversing it from the (S)- to the (R)-enantiomer. oup.com

Candida krusei : Strains of Candida krusei, such as SW 2026, have demonstrated high efficiency in the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to produce the (R)-enantiomer with excellent enantiomeric excess (ee) and yield. jiangnan.edu.cncdnsciencepub.com The carbonyl reductase from C. krusei SW 2026 has been purified and characterized, showing a preference for NADPH as a cofactor. jiangnan.edu.cn Optimization of reaction conditions like pH, temperature, and substrate concentration is crucial for achieving high product titers. jiangnan.edu.cn

Escherichia coli : Genetically engineered Escherichia coli has been used as a host for overexpressing specific alcohol dehydrogenases or carbonyl reductases to catalyze the reduction of ethyl 2-oxo-4-phenylbutyrate. jiangnan.edu.cn By co-expressing a carbonyl reductase with a glucose dehydrogenase for cofactor (NADPH) regeneration, highly efficient bi-enzyme coupled systems can be constructed. bohrium.com This approach allows for high conversion rates and excellent enantioselectivity, making it a promising strategy for the industrial production of chiral alcohols. bohrium.com

Other microorganisms, such as Rhodotorula minuta and Candida holmii, have also been identified as effective biocatalysts for the production of (R)-ethyl 2-hydroxy-4-phenylbutanoate. tandfonline.com

Table 3: Microbial Reduction of this compound
MicroorganismEnzymeProduct EnantiomerKey FindingsReference
Saccharomyces cerevisiaeDehydrogenases(R) or (S)Immobilization and use of ionic liquids can enhance performance and alter enantioselectivity. jiangnan.edu.cnacs.orgresearchgate.netoup.com
Candida krusei SW2026Carbonyl Reductase(R)High enantiomeric excess and yield. The enzyme prefers NADPH as a cofactor. jiangnan.edu.cnjiangnan.edu.cncdnsciencepub.com
Escherichia coli (engineered)Carbonyl Reductase/Alcohol Dehydrogenase(R) or (S)Co-expression with cofactor regeneration systems leads to high efficiency and scalability. jiangnan.edu.cnbohrium.com

Microbial Reductions for Enantioselective Product Formation

Enzyme Immobilization Techniques (e.g., Ca-Alginate Beads)

The physical properties of Ca-alginate beads, such as pore size and stability, are influenced by the concentration of sodium alginate and calcium chloride used during their preparation. ecorfan.org For instance, research on the immobilization of various enzymes has shown that optimal concentrations of these reagents are crucial for achieving high immobilization yield and enzymatic activity. ecorfan.orgresearchgate.net Studies have demonstrated that increasing the alginate concentration can enhance the immobilization yield up to a certain point. researchgate.net The use of Ca-alginate beads for immobilizing whole cells, such as Saccharomyces cerevisiae, has proven effective for the asymmetric bioreduction of related compounds like ethyl 3-halo-2-oxo-4-phenylbutanoate, achieving high chemical yields and enantioselectivity. acs.orgacs.org The entrapment of cells with double gel layers has been shown to be particularly important for achieving high enantio- and diastereoselectivity. acs.org

While Ca-alginate beads offer numerous advantages, a potential drawback is enzyme leakage from the porous matrix. mdpi.com To mitigate this, strategies such as coating the beads with materials like chitosan (B1678972) have been explored, which can reduce leaching through ionic and physical interactions. nih.gov

Table: Optimization of Ca-Alginate Bead Formation for Enzyme Immobilization

Parameter Optimized Range/Value Outcome Reference
Sodium Alginate Concentration 1.5% - 3% (w/v) Maximizes immobilization yield and enzymatic activity. ecorfan.orgresearchgate.net
Calcium Chloride Concentration 0.2 M - 1.28 M Ensures proper bead hardening and stability. nih.govecorfan.org
Optimization of Biocatalytic Reaction Conditions (e.g., Substrate Loading, Co-Solvents, Temperature, pH)

The efficiency of the biocatalytic transformation of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include substrate loading, the use of co-solvents, reaction temperature, and pH.

Co-solvents: The low aqueous solubility of hydrophobic substrates like this compound often necessitates the use of organic co-solvents to improve substrate availability and reaction rates. The choice of co-solvent is critical, as it can significantly impact enzyme activity and stability. jiangnan.edu.cn For the reduction of OPBE, isopropanol (B130326) has been identified as an effective co-solvent. tpcj.org In biphasic systems, an organic solvent acts as a substrate reservoir, protecting the biocatalyst in the aqueous phase from high substrate concentrations. tpcj.org Dibutyl phthalate (B1215562) has been shown to be a suitable non-aqueous phase solvent, leading to improved enantioselectivity and yield compared to an organic solvent-free system. jiangnan.edu.cn

Temperature: Temperature affects enzyme activity, stability, and stereoselectivity. jiangnan.edu.cn For the reduction of OPBE, increasing the temperature from 20°C to 30°C resulted in a significant increase in both enantiomeric excess (ee) and yield. jiangnan.edu.cn However, a further increase to 45°C led to a decrease in yield, indicating enzyme deactivation at higher temperatures. jiangnan.edu.cn Optimal temperatures are often found in the range of 25°C to 35°C for similar reactions. tpcj.orghep.com.cn

pH: The pH of the reaction medium influences the ionization state of the enzyme and substrate, thereby affecting catalytic activity and enantioselectivity. jiangnan.edu.cn For the reduction of OPBE by Candida krusei, the optimal pH was found to be 6.6, while for a reaction catalyzed by Rhodotorula mucilaginosa, the optimal pH was 7.5. jiangnan.edu.cnhep.com.cn

Table: Optimized Reaction Conditions for the Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate (a related compound)

Parameter Optimal Value/Range Effect Reference
Substrate Concentration 2.5 g/L - 10.3 g/L Maximizes productivity while avoiding substrate inhibition. tpcj.orgjiangnan.edu.cn
Co-solvent Isopropanol (10%), Dibutyl phthalate Enhances substrate solubility and can improve enantioselectivity. tpcj.orgjiangnan.edu.cn
Temperature 25°C - 35°C Balances enzyme activity and stability for optimal yield and ee. tpcj.orgjiangnan.edu.cnhep.com.cn
Cofactor Regeneration Strategies in Bi-Enzyme Cascade Systems

Many enzymatic reductions, including the transformation of this compound, rely on nicotinamide (B372718) cofactors such as NADPH or NADH as hydride donors. frontiersin.org These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. Therefore, efficient in situ cofactor regeneration is essential. researchgate.net

A common and effective strategy is to employ a bi-enzyme cascade system, where a second enzyme is used to regenerate the consumed cofactor. tudelft.nl This is often achieved by coupling the primary reductase with a dehydrogenase that utilizes a cheap co-substrate. rsc.org For NADPH regeneration, glucose dehydrogenase (GDH) is frequently paired with the reductase, using glucose as the ultimate reductant. rsc.orgacs.org Similarly, formate (B1220265) dehydrogenase (FDH) can be used with formate as the co-substrate. tudelft.nl

The construction of bi-enzyme systems can be accomplished through co-expression of the two enzymes in a single host organism or by co-immobilization of the purified enzymes. rsc.orgacs.org Co-immobilization can lead to more efficient catalysis, especially at low cofactor concentrations, by reducing the diffusion distance between the two enzymes. tudelft.nl Fusion proteins, where the two enzymes are genetically linked, can further enhance the efficiency of cofactor regeneration. researchgate.netnih.gov

Recent studies on the reduction of the related ethyl 2-oxo-4-phenylbutyrate (OPBE) have demonstrated the successful implementation of a bi-enzyme system coupling a carbonyl reductase (CpCR) with GDH. researchgate.netnih.govnih.gov This system achieved high conversion rates and excellent enantiomeric excess. researchgate.netnih.gov Fusion expression of GDH and CpCR has been shown to exhibit superior activity compared to co-expression or single-enzyme systems. researchgate.net

Table: Common Cofactor Regeneration Systems

Regeneration Enzyme Co-substrate Cofactor Regenerated Reference
Glucose Dehydrogenase (GDH) Glucose NAD(P)H rsc.orgacs.orgresearchgate.net
Formate Dehydrogenase (FDH) Formate NAD(P)H tudelft.nl

Alcohol Dehydrogenase (ADH) Catalysis

Alcohol dehydrogenases (ADHs), also known as carbonyl reductases (KREDs), are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org They are powerful biocatalysts for the asymmetric reduction of prochiral ketones, like this compound, to the corresponding chiral alcohols with high enantioselectivity. frontiersin.orgnih.gov

The catalytic activity of ADHs depends on a nicotinamide cofactor (NADH or NADPH) for the hydride transfer. frontiersin.org The stereochemical outcome of the reduction is determined by the specific ADH used, with different enzymes exhibiting either Prelog or anti-Prelog selectivity, leading to the formation of (S)- or (R)-alcohols, respectively. researchgate.net

The substrate scope of wild-type ADHs can sometimes be limited, particularly for bulky substrates. d-nb.info However, protein engineering techniques, such as site-directed mutagenesis, have been successfully employed to expand the substrate range and improve the activity of ADHs towards challenging substrates like ethyl 2-oxo-4-phenylbutyrate. d-nb.info For example, engineering the zinc-dependent ADH from Rhodococcus erythropolis (ReADH) by mutating a single amino acid (W296A) resulted in a 3.6-fold increase in activity towards this substrate. d-nb.info

Recent advancements have also focused on immobilizing ADHs to enhance their stability and reusability. An innovative approach involves the self-assembly of ADHs into hydrogels (EAGs), which have demonstrated high catalytic activity and stability in the reduction of various prochiral ketones, including ethyl 2-oxo-4-phenylbutyrate. nih.gov These enzyme-assembled hydrogels achieved a 97.2% conversion for this substrate within 6 minutes. nih.gov

Table: Examples of ADH-catalyzed reduction of Ethyl 2-oxo-4-phenylbutyrate and related ketones

ADH Source/Variant Substrate Product Configuration Key Finding Reference
Rhodococcus erythropolis (ReADH W296A) Ethyl 2-oxo-4-phenylbutyrate Not specified 3.6-fold improved activity over wild-type. d-nb.info
TbSADH-based hydrogel (EAG) Ethyl 2-oxo-4-phenylbutyrate Not specified 97.2% conversion in 6 minutes. nih.gov

Enantioselective Synthesis and Chiral Applications of Ethyl 3 Oxo 2 Phenylbutanoate

Asymmetric Reduction to Chiral β-Hydroxy Esters

The asymmetric reduction of the ketone group in ethyl 3-oxo-2-phenylbutanoate and its analogs is a key transformation that yields chiral β-hydroxy esters. These products are highly valuable as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. tudelft.nlsmolecule.com Biocatalytic methods, employing microorganisms or isolated enzymes, are frequently utilized for this purpose due to their high enantioselectivity and mild reaction conditions. jiangnan.edu.cn

For instance, the structurally similar ethyl 2-oxo-4-phenylbutanoate can be reduced to its corresponding chiral alcohol with high enantiomeric excess (ee) using microbial reductases. Various yeast strains, such as Saccharomyces cerevisiae, Rhodotorula minuta, and Candida holmii, have been successfully employed for the asymmetric reduction of related ketoesters. oup.com Specifically, Saccharomyces cerevisiae and Dekera sp. have been shown to produce the (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee, while Kluyveromyces marxianus yields the (R)-isomer, albeit with a lower ee of 32%. researchgate.net

Diastereoselectivity and Enantiomeric Excess Control

Achieving high diastereoselectivity and enantiomeric excess is paramount in the synthesis of chiral molecules. In the reduction of related compounds like ethyl 3-halo-2-oxo-4-phenylbutanoate, the use of immobilized Saccharomyces cerevisiae in calcium alginate beads with double gel layers has proven effective. This method yielded high chemical yields (90%), diastereomeric excess (de, 70%), and enantiomeric excess (96–99%). acs.orgacs.org The immobilization of the cells is a key factor in attaining high enantio- and diastereoselectivity. acs.org

The pH of the reaction medium can also influence the stereochemical outcome. For example, in the reduction of ethyl 3-bromo-2-oxo-4-phenylbutanoate, a higher diastereomeric excess was observed at pH 4.0 compared to pH 7.0. acs.org This is attributed to the faster rate of enolization at lower pH, which facilitates a dynamic kinetic resolution process. acs.org

Strategies for High Enantiopurity

Several strategies have been developed to enhance the enantiopurity of the resulting chiral β-hydroxy esters. These include:

Biocatalyst Selection and Engineering: The choice of microorganism or enzyme is critical. For example, Candida krusei SW2026 has been identified as a highly effective biocatalyst for the reduction of ethyl 2-oxo-4-phenylbutyrate, yielding the (R)-enantiomer with 99.7% ee. jiangnan.edu.cn Furthermore, protein engineering and directed evolution can be used to improve the stability, activity, and enantioselectivity of ketoreductases. tudelft.nl

Reaction Media and Conditions: The use of biphasic systems, such as a water/organic solvent mixture, can overcome substrate and product inhibition, leading to higher catalytic activity and enantioselectivity. researchgate.net For instance, a water/dibutyl phthalate (B1215562) system enhanced the ee to 97.4% in the reduction of ethyl 2-oxo-4-phenylbutanoate. jiangnan.edu.cnresearchgate.net Optimizing reaction parameters like temperature and pH is also crucial. jiangnan.edu.cn

Substrate Feeding Strategies: To mitigate the inhibitory effects of high substrate concentrations, a fed-batch approach can be employed. This involves the incremental addition of the substrate, which can lead to higher product concentrations without a significant loss in enantiomeric excess. jiangnan.edu.cn

Immobilization Techniques: Immobilizing whole cells or enzymes can improve their stability and reusability, and in some cases, enhance stereoselectivity. acs.orgacs.org

Table 1: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate (a structural analog) by various microorganisms.

Microorganism Product Enantiomer Enantiomeric Excess (ee) Conversion (%)
Saccharomyces cerevisiae (S) >92% >90%
Dekera sp. (S) >92% >90%
Kluyveromyces marxianus (R) 32% >90%
Candida krusei SW2026 (R) 99.7% 95.1%
Rhodotorula minuta IFO 0920 (R) 95% -
Candida holmii KPY 12402 (R) 94% -

Data sourced from multiple studies. jiangnan.edu.cnoup.comresearchgate.net

Stereocontrol in Derivatization Reactions

The chiral β-hydroxy esters obtained from the asymmetric reduction of this compound and its analogs can be further derivatized. Maintaining stereochemical integrity during these subsequent reactions is crucial. For example, the chiral 3-chloro-2-hydroxyalkanoic esters, produced from the reduction of ethyl 3-halo-2-oxo-4-phenylbutanoate, are valuable precursors for the synthesis of chiral glycidic esters and 2,3-epoxy alcohols. acs.org The stereochemistry at the C-2 and C-3 positions of the starting β-hydroxy ester dictates the stereochemistry of the final product.

The addition of certain additives can also control the diastereoselectivity in microbial reductions of related β-keto esters. scirp.org

Chiral Building Block Applications in Pharmaceutical Synthesis

Chiral β-hydroxy esters derived from this compound are important intermediates in the pharmaceutical industry. A prominent example is the use of ethyl (R)-2-hydroxy-4-phenylbutyrate, obtained from the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, as a key precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. tudelft.nljiangnan.edu.cnresearchgate.netrsc.org ACE inhibitors like benazepril, enalapril, lisinopril, and ramipril (B1678797) are widely used to treat hypertension and congestive heart failure. jiangnan.edu.cnresearchgate.net

The development of efficient and highly selective methods for producing these chiral building blocks is therefore of significant industrial importance. smolecule.combohrium.com Engineered bi-enzyme coupled systems, which include in-situ cofactor regeneration, have been developed to improve the catalytic efficiency and scalability of these processes for industrial-scale production. bohrium.com

Analytical Methodologies for Research on Ethyl 3 Oxo 2 Phenylbutanoate and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental to the analysis of ethyl 3-oxo-2-phenylbutanoate, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for confirming the compound's structure.

¹H NMR spectra of this compound exhibit characteristic signals corresponding to the different proton environments within the molecule. Due to keto-enol tautomerism, the compound can exist in both keto and enol forms in solution, leading to the appearance of distinct sets of signals for each tautomer. scispace.com

For the keto form, typical signals include a multiplet for the ethyl ester's methylene (B1212753) (OCH₂) protons and a triplet for the terminal methyl (CH₃) protons. scispace.com The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. scispace.com The methine proton at the C-2 position and the methyl protons of the acetyl group also give rise to characteristic signals. scispace.com

The enol form displays a characteristic signal for the enolic hydroxyl proton, often as a broad singlet. scispace.com The vinylic proton and the other protons in the molecule will also have distinct chemical shifts compared to the keto form. The integration of these signals in the ¹H NMR spectrum can be used to determine the ratio of the keto and enol tautomers in a given solvent. policija.si

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton. Key resonances include those for the ketone carbonyl carbon (C=O) and the ester carbonyl carbon (C=O), which appear at distinct downfield chemical shifts. scispace.com The carbons of the phenyl group, the ethyl ester, and the butanoate backbone also show characteristic signals. scispace.com The presence of two sets of signals for some carbons can further confirm the existence of keto-enol tautomerism. scispace.com

¹H NMR Data for this compound (CDCl₃)

Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
CH₃ (ester) 1.18 - 1.28 t 7.1
CH₂ (ester) 4.15 - 4.27 m
CH₃ (acetyl) 2.19 s
CH (α-position) 4.69 s
Aromatic-H 7.13 - 7.41 m
Enolic-OH 13.13 s

Note: Data compiled from multiple sources. scispace.com Chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data for this compound (CDCl₃)
Assignment Chemical Shift (δ ppm)
CH₃ (ester) 14.2 - 14.3
CH₃ (acetyl) 20.0 - 28.9
CH₂ (ester) 60.8 - 61.8
CH (α-position) 65.9
Aromatic-C 127.0 - 135.4
C=O (ester) 168.6 - 174.0

Note: Data compiled from multiple sources. scispace.com The presence of multiple peaks for some assignments can be attributed to the keto-enol tautomerism.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy. scispace.com Electrospray ionization (ESI) is a common ionization technique used for this compound, often detecting the protonated molecule [M+H]⁺. scispace.com The observed mass-to-charge ratio (m/z) for the protonated molecule is a key piece of data for confirming the compound's identity. scispace.com

Chromatographic Analysis and Challenges

Chromatographic techniques are essential for separating and identifying this compound from reaction mixtures and for assessing its purity. However, the analysis of this compound, particularly by gas chromatography, presents specific challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. However, the analysis of this compound by GC-MS is problematic due to its thermal instability. researchgate.netnih.gov The high temperatures employed in the GC injector port and column can cause the compound to decompose, leading to inaccurate analytical results. researchgate.netnih.gov This thermal degradation is a significant consideration when developing and validating GC-MS methods for the analysis of this and related β-keto esters. researchgate.netnih.gov

Thermal Decomposition during GC-MS and Mitigation Strategies (e.g., Methoxime Derivatization)

The primary issue encountered during the GC-MS analysis of this compound is its thermal decomposition. researchgate.netnih.gov At elevated temperatures, the compound can undergo de-esterification and decarboxylation to form phenylacetone (B166967) (P2P). researchgate.netnih.gov This decomposition can be so significant that it may be the dominant peak observed in the chromatogram, leading to the misidentification or inaccurate quantification of the parent compound. researchgate.netnih.gov

To overcome this challenge, a common mitigation strategy is derivatization. Specifically, methoxime derivatization has been shown to be an effective method to prevent the thermal decomposition of this compound during GC-MS analysis. researchgate.netnih.gov This process involves reacting the keto group of the compound with a methoximating agent to form a more thermally stable methoxime derivative. researchgate.netnih.gov This derivatization effectively protects the keto group from degradation at high temperatures, allowing for a more accurate and reliable GC-MS analysis of the original compound. researchgate.netnih.gov

Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment

The synthesis and purification of this compound and its derivatives necessitate precise analytical methodologies to ensure optimal reaction conditions and the purity of the final products. Advanced analytical techniques offer real-time insights into reaction kinetics and provide comprehensive characterization of the synthesized compounds.

In-situ reaction monitoring has been effectively achieved using spectroscopic methods. For instance, Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for tracking the progress of chemical reactions in real-time. researchgate.netresearchgate.net These non-invasive techniques can be directly integrated into reaction vessels, including microwave reactors, to monitor the consumption of reactants and the formation of products. This allows for rapid optimization of reaction parameters such as temperature and catalyst loading. researchgate.netresearchgate.net For example, the base-catalyzed condensation of salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776) to form 3-acetylcoumarin, a reaction analogous in mechanism to some syntheses involving this compound precursors, has been successfully monitored in-situ using Raman spectroscopy. researchgate.net Similarly, in-situ IR spectroscopy has been employed to monitor esterification reactions and other transformations involving related β-keto esters. researchgate.netorgsyn.org

Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique for highly selective, automated reaction monitoring. acs.org It has been demonstrated in tracking an amine-aldehyde condensation and the isotopic exchange reaction of ethyl acetoacetate, highlighting its potential for providing detailed kinetic information and determining reaction completion. acs.org

For product purity assessment and characterization, a combination of chromatographic and spectroscopic techniques is essential. Gas chromatography-mass spectrometry (GC-MS) is a primary method for analyzing this compound and its analogues. researchgate.netmdpi.com However, the thermal instability of these compounds can lead to decomposition into phenylacetone during GC-MS analysis. researchgate.net To mitigate this, methoxime derivatization can be employed to prevent decomposition and transesterification. researchgate.net

High-performance liquid chromatography (HPLC) is another crucial technique for purity assessment. Due to the keto-enol tautomerism of β-keto esters like this compound, reversed-phase HPLC can result in poor peak shapes. chromforum.org Strategies to overcome this include using mixed-mode columns, increasing the column temperature to accelerate interconversion between tautomers, or acidifying the mobile phase. chromforum.org For the analysis of chiral derivatives, chiral HPLC is indispensable. Chiral stationary phases, such as those based on teicoplanin aglycone or other specialized columns, are used to separate enantiomers and determine enantiomeric excess. jst.go.jprsc.orgmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation and purity verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, and can be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals. nih.gov The presence of keto-enol tautomers can be identified by distinct signals in the NMR spectrum.

Liquid chromatography-mass spectrometry (LC-MS) is also utilized, particularly for confirming the molecular weight of the synthesized compounds and identifying byproducts. nih.gov

The following table summarizes the advanced analytical techniques used for the research on this compound and its derivatives:

Analytical TechniquePrincipleApplication in this compound ResearchKey Findings/Advantages
In-situ Raman Spectroscopy Measures vibrational modes of molecules based on inelastic scattering of monochromatic light.Real-time monitoring of reactions involving β-keto esters. researchgate.netAllows for rapid optimization of reaction conditions by tracking reactant and product concentrations. researchgate.net
In-situ FTIR Spectroscopy Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions.Monitoring reaction sequences and endpoint determination in syntheses involving related esters. researchgate.netProvides real-time kinetic data and helps in understanding reaction mechanisms. researchgate.net
Molecular Rotational Resonance (MRR) Spectroscopy Measures the absorption of microwave radiation by molecules in the gas phase, corresponding to rotational transitions.Automated monitoring of reactions like isotopic exchange in ethyl acetoacetate. acs.orgOffers high selectivity for different species, including isotopomers, and provides kinetic information. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass analysis.Purity assessment and identification of byproducts. researchgate.netmdpi.comCan lead to thermal decomposition; derivatization is often necessary for accurate analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure.Purity assessment and separation of isomers. orgsyn.orgchromforum.orgMixed-mode columns or adjusted mobile phase conditions can overcome poor peak shape due to tautomerism. chromforum.org
Chiral HPLC Utilizes a chiral stationary phase to separate enantiomers.Determination of enantiomeric excess for chiral derivatives. jst.go.jprsc.orgmdpi.comresearchgate.netEssential for asymmetric synthesis and resolution studies. jst.go.jprsc.orgmdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural elucidation, purity verification, and monitoring reaction progress. nih.govConfirms the presence of keto-enol tautomers and provides unambiguous structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Confirmation of molecular weight and identification of reaction components. nih.govUseful for analyzing less volatile or thermally labile compounds compared to GC-MS. nih.gov

Applications of Ethyl 3 Oxo 2 Phenylbutanoate in Synthetic and Biological Research

Precursor in Pharmaceutical Synthesis

Ethyl 3-oxo-2-phenylbutanoate is utilized as a starting material in the synthesis of various organic compounds, some of which are investigated for therapeutic properties.

While certain structurally related chiral alcohols, such as (R)-2-hydroxy-4-phenylbutanoate esters, are well-established key precursors for producing angiotensin-converting enzyme (ACE) inhibitors like benazepril, cilazapril, and enalapril, the direct synthetic route from this compound is less commonly documented in prominent research. nih.govias.ac.inresearchgate.net The synthesis of these "pril" drugs often involves the asymmetric reduction of a different keto-ester, ethyl 2-oxo-4-phenylbutanoate (OPBE), to create the necessary chiral center. researchgate.net The efficacy of ACE inhibitors in treating hypertension and heart failure underscores the importance of their chiral intermediates.

This compound is noted as a chemical intermediate in the production of compounds for potential use as analgesics, antipyretics, and anti-inflammatory drugs. The synthesis of novel compounds with potential anti-inflammatory and analgesic properties often involves multi-step reactions where versatile intermediates can be modified to create a library of candidates for biological screening. science.gov

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Role in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable precursor for creating various heterocyclic structures, which form the core of many biologically active molecules.

A significant application of this compound is in the synthesis of pyrazolone (B3327878) derivatives. amazonaws.comresearchgate.netorientjchem.org The process involves a condensation reaction with hydrazine (B178648) compounds. For instance, research has detailed a synthetic pathway where this compound is prepared and subsequently reacted with phenylhydrazine (B124118) to yield 3-methyl-1,4-diphenyl-1H-pyrazol-5(4H)-one. amazonaws.com

A study focused on developing new anti-prion agents identified pyrazolone derivatives synthesized from this compound as potent inhibitors of abnormal prion protein (PrP-res) formation. amazonaws.com This highlights the compound's role in creating scaffolds for neuroprotective drug discovery. bloomtechz.com Additionally, pyrazolone and related pyrazole (B372694) structures are investigated for a wide range of biological activities, including antiviral properties.

Table 1: Synthesis of Pyrazolone Derivative with Anti-Prion Activity

Step Reactants Reagents/Conditions Product Yield Reference
1 Phenylacetic acid ethyl ester Sodium hydride, Acetic anhydride, THF This compound - amazonaws.com

While direct synthesis of pyrrolopyrimidine analogs from this compound is not prominently documented, the closely related isomer, Ethyl 3-oxo-4-phenylbutanoate, is used for this purpose. bloomtechz.com These pyrrolopyrimidine analogs have been investigated as inhibitors of AP-1 and NF-κB mediated gene expression, which are critical pathways in inflammation and cancer. bloomtechz.com The synthesis of such complex heterocyclic systems often involves multi-step processes, including domino reactions like C-N coupling and hydroamination. beilstein-journals.org

Formation of Pyrazolone Derivatives (e.g., for Antiprion and Antiviral Activity)

Intermediate in Illicit Drug Synthesis Contexts

This compound, also known as EAPA or ethyl alpha-phenylacetoacetate, has been identified as a precursor for the illicit synthesis of phenylacetone (B166967) (P2P), which itself is a primary precursor for amphetamine and methamphetamine. researchgate.netincb.orgnih.gov Due to its use in clandestine drug manufacturing, EAPA is a monitored substance by law enforcement and narcotics control agencies. incb.orgincb.org

The conversion of EAPA to P2P can be achieved by heating under acidic conditions, which promotes de-esterification and decarboxylation. researchgate.netnih.gov Studies have examined the efficiency of this conversion under various conditions and analyzed the resulting byproducts.

Table 2: Conversion of EAPA to Phenylacetone (P2P)

Condition Temperature Time P2P Yield Major Byproduct Reference
1M HCl 100°C 2 h 74% Phenylacetylcarbinol nih.gov

Under acidic conditions, the reaction yields P2P efficiently, but also produces phenylacetylcarbinol, a precursor to ephedrine (B3423809) and pseudoephedrine, which are also used in illicit methamphetamine synthesis. nih.gov In contrast, heating under basic conditions primarily converts EAPA to phenylacetic acid, with a much lower yield of P2P. nih.gov The compound is also known to be unstable during gas chromatography-mass spectrometry (GC-MS) analysis, often decomposing into P2P, which complicates forensic analysis. researchgate.netnih.gov

Precursor for Phenylacetone (P2P) in Amphetamine Production

This compound is recognized as a precursor in the synthesis of phenylacetone (P2P), which is a key intermediate in the production of amphetamine and methamphetamine. glpbio.comresearchgate.netnih.govcaymanchem.com The conversion of this compound to P2P can be achieved through hydrolysis and decarboxylation, typically by heating under acidic conditions. researchgate.netnih.gov This chemical transformation makes it a compound of interest to law enforcement and forensic chemists.

Formation of Byproducts such as Phenylacetylcarbinol (Precursor to (Pseudo)ephedrine)

During the synthesis of P2P from this compound, byproducts can be formed. One significant byproduct is phenylacetylcarbinol. researchgate.net Phenylacetylcarbinol is a known precursor for the synthesis of ephedrine and pseudoephedrine, which are also used in the illicit production of methamphetamine. researchgate.net The formation of such byproducts can provide valuable information for forensic analysis.

Forensic Chemical Profiling and Illicit Synthesis Elucidation

The analysis of impurities and byproducts in seized illicit drug samples can help in chemical profiling and elucidating the synthetic route used. researchgate.net The presence of this compound or its specific byproducts in a sample of amphetamine or methamphetamine can indicate the specific chemical pathway employed by clandestine laboratories. researchgate.netcaymanchem.com Forensic chemists utilize techniques like GC-MS to analyze these trace compounds, although the thermal decomposition of this compound during analysis requires specific derivatization methods, such as methoxime derivatization, for accurate identification. nih.gov

Applications in Agrochemical and Material Science Development

The versatile chemical nature of this compound and its derivatives makes them useful in the development of new agrochemicals and materials. Its derivatives have been investigated for their potential as herbicides and pesticides. meiyachem.com In material science, the ability of related compounds to form stable crystal structures with intramolecular hydrogen bonds suggests potential applications in the design of new materials with specific properties.

Biochemical Research Applications

This compound and its analogs are also utilized in biochemical research.

This compound serves as a substrate or model compound in studies of enzyme interactions and metabolic pathways. For example, ketoreductases, a class of enzymes, have been studied for their ability to asymmetrically reduce keto esters like this compound to produce optically pure alcohols, which are valuable chiral building blocks in pharmaceutical synthesis. nih.govsci-hub.se Such studies contribute to a better understanding of enzyme specificity and reaction mechanisms.

Derivatives of this compound have been synthesized and evaluated for their biological activities. Studies have shown that certain derivatives possess promising antimicrobial and cytotoxic properties. For instance, some derivatives have demonstrated significant activity against multi-drug resistant pathogens. nih.govnih.gov The exploration of these derivatives opens up possibilities for the development of new therapeutic agents. nih.govnih.gov

Computational and Theoretical Studies of Ethyl 3 Oxo 2 Phenylbutanoate

Molecular Modeling and Electronic Structure Calculations

Computational chemistry provides valuable insights into the structural and electronic properties of Ethyl 3-oxo-2-phenylbutanoate and its derivatives. Techniques such as molecular modeling and electronic structure calculations are instrumental in understanding the molecule's conformation, stability, and reactivity.

A key aspect of the molecular structure of related β-keto esters is the potential for keto-enol tautomerism. However, spectroscopic characterization of some derivatives, such as certain β-keto ester analogues of N-acyl-homoserine lactones, has shown that they exist predominantly in the β-keto ester tautomeric form. mdpi.com

Crystallographic studies, in conjunction with Density Functional Theory (DFT) calculations, have been employed to elucidate the three-dimensional structure of derivatives like Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate. researchgate.net These studies reveal significant details about bond angles, planarity, and intramolecular interactions. For instance, in the phenylhydrazono derivative, the molecule exhibits a degree of planarity, with an intramolecular N—H⋯O hydrogen bond forming a stable S(6) ring. researchgate.net This hydrogen bonding is a critical factor in stabilizing the molecular conformation. Furthermore, DFT calculations on such derivatives have shown that the anti-phenylhydrazone conformation is energetically more favorable than the syn-form due to reduced steric hindrance.

Electronic structure calculations, such as the determination of the Lowest Unoccupied Molecular Orbital (LUMO) maps for a series of β-keto esters, have been used to predict reactivity. nih.gov These maps indicate that the β-carbon of the ketoester scaffold is susceptible to nucleophilic attack, which is a crucial step in their bioreduction. nih.gov The specific conformation of the molecule in an enzyme's active site can expose a particular side of the β-carbon to enzymatic reduction. nih.gov

A re-determination of the crystal structure of Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate provided precise data on its molecular geometry. researchgate.net The study highlighted the disorder in the ethoxy group and the near-coplanar arrangement of the 1-phenyl-2-(propan-2-ylidene)hydrazine segment of the molecule. researchgate.net Such detailed structural information is fundamental for understanding the molecule's interactions and reactivity.

Table 1: Selected Crystallographic and Geometric Data for a Derivative, Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3456 (2)
b (Å)17.5678 (4)
c (Å)11.9876 (3)
β (°)113.456 (2)
Intramolecular Hydrogen BondN—H⋯O
Ring FormationS(6)

Reaction Pathway Simulations and Energy Profiling

The study of reaction pathways involving this compound is crucial for understanding its chemical transformations, particularly its conversion to other compounds of interest. One notable reaction is its use as a potential precursor in the synthesis of phenylacetone (B166967) (P2P). nih.govresearchgate.net

Heating this compound under acidic conditions can lead to its conversion to P2P. nih.govresearchgate.net This reaction involves the de-esterification and subsequent decarboxylation of the β-keto ester. nih.gov While detailed energy profiles and reaction pathway simulations for this specific conversion are not extensively published, comparative studies with related compounds offer some insights. For instance, the conversion of methyl 3-oxo-4-phenylbutyrate (MGPA) and ethyl 3-oxo-4-phenylbutyrate (EGPA) to P2P under acidic conditions proceeds more rapidly than that of this compound (EAPA). nih.gov This suggests a higher activation energy barrier for the conversion of EAPA.

The reaction mechanism for the acid-catalyzed conversion likely involves the protonation of the ester carbonyl group, followed by nucleophilic attack by water, leading to hydrolysis of the ester. The resulting β-keto acid is unstable and readily undergoes decarboxylation to yield phenylacetone.

Under basic conditions, the reaction pathway differs significantly. While MGPA and EGPA are converted to P2P, this compound is primarily converted to phenylacetic acid. nih.gov This indicates a different reaction mechanism dominates under basic conditions for EAPA, likely involving a retro-Claisen condensation-type reaction.

It is also noteworthy that this compound and its analogues can decompose into P2P during analysis by gas chromatography-mass spectrometry (GC-MS), highlighting the compound's thermal lability under certain conditions. nih.gov

Ligand-Protein Docking for Biological Activity Prediction (for derivatives)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. This method is particularly valuable in drug discovery for predicting the biological activity of derivatives of a lead compound. For derivatives of this compound, docking studies have been instrumental in understanding their potential as antimicrobial and anthelmintic agents. frontiersin.orgnih.govnih.gov

In a study of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, computational docking was performed using the GOLD (Genetic Optimization for Ligand Docking) suite to investigate their mechanism of antibacterial activity. frontiersin.org The study targeted two key bacterial enzymes: Penicillin-Binding Protein (PBP) and β-lactamase NDM-1 from Klebsiella pneumoniae. frontiersin.org

The results of the docking analysis are often quantified by a fitness score, which represents the binding affinity between the ligand and the protein. A higher GOLD fitness score indicates a more favorable binding interaction. frontiersin.orgnih.gov The derivatives of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate exhibited high GOLD fitness scores, suggesting a strong propensity to bind to the active sites of the target proteins. frontiersin.orgnih.gov This strong binding affinity is indicative of their potential to inhibit the function of these essential bacterial enzymes, thereby exerting an antibacterial effect.

Table 2: GOLD Fitness Scores for Docking of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives against Bacterial Protein Targets frontiersin.org

Compound DerivativeTarget ProteinGOLD Fitness Score
Derivative 1Penicillin-Binding Protein (PBP)High
Derivative 2Penicillin-Binding Protein (PBP)High
Derivative 3Penicillin-Binding Protein (PBP)High
Derivative 4Penicillin-Binding Protein (PBP)High
Derivative 1β-lactamase NDM-1High
Derivative 2β-lactamase NDM-1High
Derivative 3β-lactamase NDM-1High
Derivative 4β-lactamase NDM-1High

These docking studies, combined with in-vitro antimicrobial and anthelmintic activity data, have revealed that these compounds could serve as viable lead compounds for developing new therapeutic agents to combat bacterial and parasitic infections. frontiersin.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a specific biological effect.

For β-keto esters, Hologram QSAR (HQSAR) has been used to investigate the influence of their molecular structure on their bioreduction by microorganisms like Kluyveromyces marxianus. nih.govscielo.brresearchgate.net HQSAR models are developed by breaking down the chemical structure into molecular fragments and using these fragments as predictors of biological activity. scielo.br

In a study of a series of 13 β-keto esters, HQSAR models were generated to predict the conversion and enantiomeric excess of the resulting β-hydroxy esters. nih.govscielo.brresearchgate.net The models showed high predictive capacity for both the (R)- and (S)-configurations of the products. nih.govscielo.br The contribution maps generated from the HQSAR analysis indicated that the substituents attached to the β-keto ester scaffold play a significant role in the stereochemical outcome of the bioreduction. nih.govresearchgate.netresearchgate.net This suggests that the nature of the ester group can influence the conformation of the molecule within the enzyme's active site, thereby determining which face of the β-carbonyl group is exposed for reduction. nih.gov

The reliability of QSAR models is assessed through various statistical parameters, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive QSAR model. scielo.br The models developed for the β-keto ester series met this criterion, demonstrating their robustness. scielo.br

Table 3: Key Concepts in HQSAR Studies of β-Keto Esters

ConceptDescription
Hologram QSAR (HQSAR) A QSAR technique that uses molecular fragments as descriptors to correlate with biological activity. scielo.br
Contribution Maps Visual representations from HQSAR that show which molecular fragments have a positive, negative, or neutral effect on the biological activity. researchgate.net
Predictive Ability (q²) A statistical measure of the predictive power of a QSAR model, determined through cross-validation. scielo.br
Training and Test Sets The dataset is divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability on new compounds. scielo.br

These QSAR studies provide a framework for designing novel β-keto ester derivatives with desired biological activities by identifying the key structural features that govern their interactions with biological systems.

Comparative Studies with Analogous β Keto Esters

Reactivity Differences Based on Phenyl Group Position

The position of the phenyl group on the butanoate chain is a critical determinant of the molecule's reactivity. When comparing Ethyl 3-oxo-2-phenylbutanoate with its isomer, Ethyl 3-oxo-4-phenylbutanoate, distinct differences in reaction kinetics and stability are observed.

Studies have shown that under acidic conditions, both compounds can be converted to phenylacetone (B166967) (P2P), a controlled substance precursor. However, the reaction proceeds faster for Ethyl 3-oxo-4-phenylbutanoate. nih.gov This difference in reactivity can be attributed to the proximity of the phenyl group to the reactive keto and ester functional groups. In this compound, the phenyl group is at the α-position, directly adjacent to the carbonyl group, which can influence the stability of reaction intermediates through steric and electronic effects. In contrast, the phenyl group in Ethyl 3-oxo-4-phenylbutanoate is at the γ-position, further removed from the reactive center, leading to different reaction dynamics.

Similarly, a comparison with Methyl 3-oxo-2-phenylbutyrate, where the ethyl ester is replaced by a methyl ester, reveals that the nature of the ester group also impacts reactivity, although generally to a lesser extent than the position of the phenyl ring. In gas chromatography-mass spectrometry (GC-MS) analysis, both this compound and its methyl analog show significant decomposition to P2P. nih.gov

Table 1: Comparison of Reactivity and Properties of this compound and its Analogs
Compound NamePhenyl Group PositionKey Reactivity/Property Differences
This compoundC-2Slower conversion to phenylacetone compared to the C-4 isomer.
Ethyl 3-oxo-4-phenylbutanoateC-4Faster conversion to phenylacetone under acidic conditions. nih.gov
Methyl 3-oxo-2-phenylbutyrateC-2Generally less reactive than its ethyl counterpart.

Stereoselectivity and Yield Comparisons in Transformations

The stereochemical outcome of reactions involving β-keto esters is of paramount importance, particularly in the synthesis of chiral molecules for pharmaceuticals. The reduction of the keto group in these compounds can lead to the formation of two different stereoisomers (enantiomers) of the corresponding hydroxy ester.

The stereoselective reduction of β-keto esters is often achieved using biocatalysts, such as yeast or isolated enzymes. For instance, the microbial reduction of Ethyl 2-oxo-4-phenylbutanoate has been studied for the production of Ethyl (R)-2-hydroxy-4-phenylbutanoate, a valuable intermediate for antihypertensive drugs. tandfonline.com These biocatalytic reductions often proceed with high enantiomeric excess, meaning one stereoisomer is produced in much greater quantity than the other.

While specific comparative studies on the stereoselectivity of this compound versus its analogs are not extensively detailed in the provided results, it is a general principle in asymmetric synthesis that the structure of the substrate significantly influences the stereochemical course of the reaction. The position of the bulky phenyl group in close proximity to the ketone in this compound would be expected to exert a strong directing effect on the approach of a reducing agent, potentially leading to high stereoselectivity.

In terms of chemical yields, various synthetic methods report moderate to good yields for the preparation of this compound and its derivatives. For example, the arylation of ethyl acetoacetate (B1235776) can produce this compound in approximately 53% yield. nih.gov The yields of transformations are influenced by reaction conditions, catalysts, and the specific substrates involved.

Table 2: Yields in Transformations of β-Keto Esters
TransformationProductYield
Arylation of ethyl acetoacetateThis compound~53% nih.gov
Reaction of monoethyl monopotassium malonate with phenacyl chlorideEthyl 3-oxo-4-phenylbutanoate86% chemicalbook.com

Differential Biological Activities of Structural Analogs

The biological activity of this compound and its analogs is an area of growing interest. Structural modifications, even minor ones, can lead to significant changes in how these molecules interact with biological systems.

Derivatives of this compound have shown promise as antimicrobial and anthelmintic agents. nih.govfrontiersin.org For example, certain derivatives incorporating a succinimide (B58015) ring have demonstrated significant activity against bacteria like E. coli and S. aureus. nih.gov In contrast, derivatives of the isomeric Ethyl 3-oxo-4-phenylbutanoate have been investigated for their potential as antiprion agents, which are compounds that can inhibit the misfolding of proteins associated with neurodegenerative diseases. chemicalbook.com

This divergence in biological activity underscores the principle of structure-activity relationships, where the specific arrangement of functional groups dictates the molecule's therapeutic potential. The position of the phenyl group and the nature of other substituents on the butanoate backbone are key factors in determining the biological targets of these compounds.

Table 3: Biological Activities of Structural Analogs
Compound FamilyPrimary Investigated Biological Activity
Derivatives of this compoundAntimicrobial, Anthelmintic nih.govfrontiersin.org
Derivatives of Ethyl 3-oxo-4-phenylbutanoateAntiprion chemicalbook.com

Q & A

Basic: What are the established synthetic routes for Ethyl 3-oxo-2-phenylbutanoate, and what experimental conditions are critical for optimal yields?

This compound is synthesized via two primary methods:

  • Arylation of Ethyl Acetoacetate : Reacting ethyl acetoacetate with hypervalent diaryliodonium salts under metal-free conditions yields the product in ~53% yield. Key conditions include using CDCl₃ as the reaction medium, monitoring by ¹H/¹³C NMR, and purification via distillation or chromatography .
  • Claisen Condensation : Hydrocinnamic acid reacts with diethyl oxalate in a Claisen condensation, followed by saponification and decarboxylation. This method emphasizes stoichiometric control and temperature regulation to avoid side reactions .
    Critical parameters include solvent choice, reaction time, and purification techniques to minimize enol tautomerization, which complicates NMR analysis (e.g., dual peaks at δ 13.13 ppm for enolic OH) .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Key signals include δ 4.15–4.27 (m, ester OCH₂CH₃), δ 2.19 (s, ketone-adjacent CH₂), and δ 7.13–7.41 (m, aromatic protons). Enolic tautomers may split signals (e.g., δ 4.69 for enolic CH) .
    • ¹³C NMR : Peaks at δ 201.7 (ketone C=O) and δ 174.0 (ester C=O) confirm the β-ketoester structure .
  • GC-MS : Retention time alignment with standards and molecular ion detection at m/z 207.1018 ([M+H]⁺) validate purity .
  • HPLC-TOF : High-resolution mass spectrometry confirms molecular formula (C₁₂H₁₄O₃) with <2 ppm error .

Basic: What common chemical transformations does this compound undergo, and what reagents are effective?

  • Diazo Transfer : Reaction with diazomethane derivatives forms methyl 2-diazo-2-phenylacetate, a precursor for cyclopropanes or heterocycles. Conditions require anhydrous EtOH and reflux (80°C, 16 h) .
  • Condensation Reactions : With hydrazines or benzimidazole derivatives, it forms pyrazoles or coumarin derivatives (e.g., 4-Methyl-3-phenyl-7-hydroxycoumarin) using acid catalysts like H₂SO₄/CF₃COOH .
  • Reduction : Lithium aluminum hydride reduces the ketone to secondary alcohols, though over-reduction of the ester may occur without controlled stoichiometry .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Discrepancies in boiling points (e.g., 140–144°C at 10 mmHg vs. 281.6°C at 760 mmHg ) arise from measurement conditions. To validate:

  • Pressure Calibration : Use a digital manometer during distillation.
  • Thermogravimetric Analysis (TGA) : Confirm decomposition thresholds under ambient pressure.
  • Comparative Literature Review : Cross-reference with high-purity standards in peer-reviewed studies (e.g., NMR-pure samples in ).

Advanced: Can biocatalytic methods be applied to modify this compound or its analogs?

Yes. Microbial reductases (e.g., Rhodotorula minuta) enantioselectively reduce structurally similar esters (e.g., ethyl 2-oxo-4-phenylbutanoate) to chiral alcohols (90–95% ee) in interface bioreactors. Key parameters:

  • Substrate Loading : ≤10 mM to avoid toxicity.
  • Co-Solvents : Methanol/water mixtures enhance solubility without inhibiting enzymes .
    This approach could adapt to this compound for synthesizing enantiopure β-hydroxy esters.

Advanced: How is this compound monitored in forensic contexts due to its role as a precursor?

As a phenylacetone precursor, forensic analysis involves:

  • Derivatization : Conversion to phenylacetone via acid hydrolysis (HCl, 80°C), followed by GC-MS detection (retention time: ~9.2 min; m/z 135 [M]⁺) .
  • Isotopic Labeling : ¹³C-labeled internal standards differentiate synthetic pathways in wastewater epidemiology .

Advanced: What mechanistic insights govern its reactivity in heterocyclic synthesis?

  • Knoevenagel Condensation : The β-ketoester’s enolate attacks electrophilic carbonyls (e.g., aldehydes), forming α,β-unsaturated intermediates for cyclization.
  • Acid-Catalyzed Cyclization : In coumarin synthesis (e.g., 40a ), H₂SO₄/CF₃COOH protonates the ketone, enabling nucleophilic attack by resorcinol’s hydroxyl group.
    Kinetic studies (e.g., variable-temperature NMR) reveal enol stabilization as the rate-limiting step .

Advanced: How do tautomeric equilibria impact reaction outcomes, and how can they be controlled?

The keto-enol tautomerism (evident in dual NMR peaks ) affects nucleophilicity:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the enol form, enhancing reactivity in aldol condensations.
  • Temperature Control : Lower temperatures (<0°C) favor the keto form, reducing side reactions during esterifications.
  • Additives : Boron trifluoride etherate shifts equilibrium toward the enolate, improving yields in Claisen-like reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.